2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt
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Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt is a chemical compound with the molecular formula C19H16NO3.Na and a molecular weight of 329.325 . This compound is known for its unique structure, which includes a naphthalene ring system and a carboxamide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt typically involves the reaction of 3-hydroxy-2-naphthoic acid with 4-methoxy-2-methylaniline in the presence of a coupling agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The monosodium salt form is obtained by neutralizing the resulting compound with sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The final product is purified through crystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Employed in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: Similar structure but with a different substituent on the aromatic ring.
2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-: Contains a chloro substituent instead of a methoxy group.
2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: Features a naphthyl group instead of a methoxyphenyl group.
Uniqueness
2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
68556-00-3 |
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Molecular Formula |
C19H16NNaO3 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
sodium;3-[(4-methoxy-2-methylphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C19H17NO3.Na/c1-12-9-15(23-2)7-8-17(12)20-19(22)16-10-13-5-3-4-6-14(13)11-18(16)21;/h3-11,21H,1-2H3,(H,20,22);/q;+1/p-1 |
InChI Key |
BMMVKFDWXPIWNQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+] |
Origin of Product |
United States |
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